molecular formula C9H11BrS B7880736 2-Bromo-4-isopropylbenzenethiol

2-Bromo-4-isopropylbenzenethiol

Cat. No.: B7880736
M. Wt: 231.15 g/mol
InChI Key: TXXSMHMOXWRZDY-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropylbenzenethiol is an aromatic thiol compound with the molecular formula C9H11BrS. It is characterized by the presence of a bromine atom and an isopropyl group attached to a benzene ring, along with a thiol group (-SH). This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-isopropylbenzenethiol typically involves the bromination of 4-isopropylbenzenethiol. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon disulfide or acetic acid. The reaction conditions include maintaining a controlled temperature and using a catalyst like iron or aluminum chloride to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-Bromo-4-isopropylbenzenethiol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and makes it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-bromo-4-propan-2-ylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXSMHMOXWRZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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